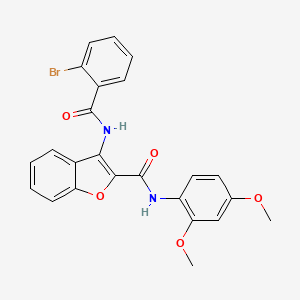

6-chloro-2-phenyl-4(3H)-quinazolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-chloro-2-phenyl-4(3H)-quinazolinone is a chemical compound . It is also known as 6-Chloro-2-phenyl-4H-thiochromen-4-one . The molecular formula of this compound is C15H9ClOS .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 3-Hydroxy-2-aryl/heteroaryl-4H-chromones were synthesized from appropriate chalcones and acetylated to afford the corresponding acetoxy derivatives . The structure of 6-chloro-2-(furan-2-yl)-4-oxo-4H-chromen-3-yl acetate was supported by means of single crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, the FT-IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed based on the functional groups present in the molecule. For instance, the presence of a carbonyl group suggests that it can undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus . The molecular weight can be determined using mass spectrometry .Applications De Recherche Scientifique

1. Anticancer and Antiviral Activities

6-Chloro-2-phenyl-4(3H)-quinazolinone derivatives have shown potential in anticancer applications. For instance, certain derivatives demonstrated favorable cytotoxicity against renal cancer cell lines, indicating potential therapeutic uses in cancer treatment. Additionally, some derivatives were moderately active against the human immunodeficiency virus (HIV-1), suggesting a possible role in antiviral therapy (Gürsoy & Karalı, 2003).

2. Dye Manufacturing

This compound derivatives have been utilized in the synthesis of dyes. These compounds have been employed in creating styryl and azo disperse dyes for textiles like polyester, with studies evaluating their application properties and fastness (Bhatti & Seshadri, 2004).

3. Pharmaceutical Applications

Research has explored the use of this compound in pharmaceuticals. Studies include the synthesis and biological evaluation of substituted quinazolinones as antibacterial agents, highlighting their potential in combating bacterial infections (Mahato, Shrivsatava, & Shanthi, 2015).

4. Phosphodiesterase Inhibition

Compounds derived from this compound have shown promise in inhibiting phosphodiesterase, an enzyme involved in cellular signaling processes. This suggests potential applications in treating diseases related to dysregulated phosphodiesterase activity (Laddha, Wadodkar, & Meghal, 2009).

5. Antimicrobial and Anticonvulsant Activities

Derivatives of this compound have demonstrated antimicrobial and anticonvulsant activities. This broadens their potential therapeutic applications in treating infections and neurological disorders (Wolfe et al., 1990).

6. Antioxidant Properties

Recent studies have focused on the antioxidant properties of this compound derivatives, indicating their potential in combating oxidative stress-related conditions (Mravljak, Slavec, Hrast, & Sova, 2021).

Orientations Futures

The future directions for the research on 6-chloro-2-phenyl-4(3H)-quinazolinone could include exploring its potential biological activities and developing new synthetic routes for its preparation. Further studies could also focus on understanding its mechanism of action and improving its effectiveness through structural modifications .

Propriétés

IUPAC Name |

6-chloro-2-phenyl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-10-6-7-12-11(8-10)14(18)17-13(16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMBDCKPRFLKLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2,4-difluorophenyl)methylidene]amino}guanidine](/img/structure/B2797059.png)

![Tert-butyl N-[3-(sulfanylmethyl)cyclobutyl]carbamate](/img/structure/B2797065.png)

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2797066.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2797079.png)